molecular formula C16H10BrFN2O2 B2734117 (2Z)-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 325857-10-1

(2Z)-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No. B2734117
M. Wt: 361.17
InChI Key: SBOFBDWKZUOCKO-SILNSSARSA-N
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Description

(2Z)-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide is a chemical compound with an intriguing structure. It belongs to the class of chromene derivatives, which have gained attention due to their diverse biological activities. This compound combines a chromene scaffold with a carboxamide group, making it potentially interesting for medicinal chemistry applications.



Molecular Structure Analysis

The molecular structure of (2Z)-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide is crucial for understanding its properties. The compound consists of a chromene core (2H-chromene) with a bromine atom at position 6. The imino group (from the fluorophenylamine) is attached to position 2 of the chromene ring. The carboxamide group is located at position 3. Analyzing its 3D conformation and stereochemistry would provide further insights.



Chemical Reactions Analysis

The compound’s reactivity and potential reactions are essential considerations. It could participate in nucleophilic substitutions, cyclizations, or other transformations. Exploring its behavior under various reaction conditions would reveal its versatility and synthetic utility.



Physical And Chemical Properties Analysis


  • Melting Point : Determining the melting point provides insights into its purity and crystallinity.

  • Solubility : Investigating its solubility in different solvents helps assess its practical utility.

  • UV-Vis Spectra : Examining its absorption spectra reveals information about electronic transitions.

  • Stability : Assessing its stability under various conditions (e.g., pH, temperature) is crucial.


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Due to the presence of bromine and fluorine, proper handling and protective measures are essential.

  • Environmental Impact : Assess its environmental persistence and potential harm.


Future Directions


  • Biological Evaluation : Investigate its pharmacological activities (e.g., antimicrobial, anticancer, anti-inflammatory).

  • Structure-Activity Relationship (SAR) : Derive insights by synthesizing related analogs and studying their properties.

  • Drug Design : Utilize computational methods to optimize its structure for specific targets.


properties

IUPAC Name

6-bromo-2-(4-fluorophenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFN2O2/c17-10-1-6-14-9(7-10)8-13(15(19)21)16(22-14)20-12-4-2-11(18)3-5-12/h1-8H,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOFBDWKZUOCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide

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